
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate
カタログ番号 B2927237
CAS番号:
869341-34-4
分子量: 364.8
InChIキー: CNCVEBBZMXOASH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy . These techniques would provide detailed information about the compound’s 3D structure and the spatial arrangement of its atoms.Chemical Reactions Analysis
The compound contains several functional groups that could participate in chemical reactions. For example, the methanesulfonate group is often used as a leaving group in substitution reactions . The 2-oxo group in the chromen ring could potentially be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity with other substances .科学的研究の応用
Oxidation Processes
- Research has explored oxidation processes involving compounds similar to the 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate. For example, Ogura, Suzuki, and Tsuchihashi (1980) investigated the oxidation of methyl (methylthio)methyl sulfoxide with various oxidants, including hydrogen peroxide, ozone, sodium metaperiodate, and m-chloroperbenzoic acid, leading to the formation of different sulfur compounds (Ogura, Suzuki, & Tsuchihashi, 1980).
Synthesis of Chlorinated Biphenyls
- Bergman and Wachtmeister (1978) described a method for synthesizing methylthiopolychlorobiphenyls from methanethiolate and chlorinated biphenyls, emphasizing the oxidation of these compounds to produce methylsulfonylpolychlorobiphenyls. This process relates to the broader class of sulfonate compounds and their chemical behavior and applications (Bergman & Wachtmeister, 1978).
Photoelectron Studies of Sulfenic Acids
- The study by Lacombe et al. (1996) on sulfenic acids through photoelectron spectroscopy provides insights into the electronic structure and stability of these acids. While the specific compound isn't directly studied, this research contributes to understanding the behavior of similar sulfenic structures (Lacombe et al., 1996).
Microbial Metabolism
- Kelly and Murrell's (1999) work on the microbial metabolism of methanesulfonic acid, a compound related to methanesulfonate derivatives, sheds light on the biological processes involving these compounds. They focus on the use of methanesulfonic acid by various bacteria, providing context for the biological interactions of similar compounds (Kelly & Murrell, 1999).
Methanesulfonic Acid-Catalyzed Synthesis
- Qi et al. (2014) explored the methanesulfonic acid-catalyzed synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), which relates to the compound of interest due to the involvement of similar chemical structures and the role of methanesulfonic acid as a catalyst (Qi et al., 2014).
Coenzyme M Analogues
- The research by Gunsalus, Romesser, and Wolfe (1978) on the synthesis of coenzyme M analogues and their activity in the methyl coenzyme M reductase system offers insight into the biochemical applications of methanesulfonate derivatives, suggesting potential biological relevance (Gunsalus, Romesser, & Wolfe, 1978).
PCB Dechlorination Pathways
- The study by Sokol, Bethoney, and Rhee (1994) on the dechlorination of chlorobiphenyls by sediment microorganisms under various conditions, including the presence of methanesulfonic acid, can provide context for the environmental interactions and transformations of related chlorinated compounds (Sokol, Bethoney, & Rhee, 1994).
Amlodipine Mesylate Monohydrate
- The crystal structure of amlodipine mesylate monohydrate, as studied by Butcher et al. (2006), gives insight into the structural characteristics of methanesulfonate derivatives, which could be relevant for understanding the physical properties of similar compounds (Butcher et al., 2006).
作用機序
特性
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO5S/c1-10-14-9-13(23-24(2,20)21)7-8-15(14)22-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCVEBBZMXOASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
tert-Butyl 2-methylmorpholine-2-carboxylate
2138347-64-3
5-(2-Methylsulfanylethyl)-1,3-oxazolidine-2,4-dione
1161721-83-0

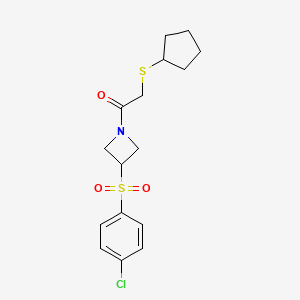
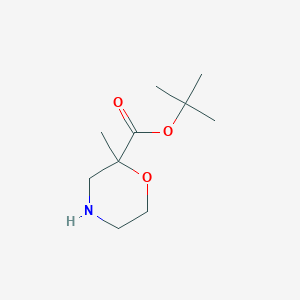


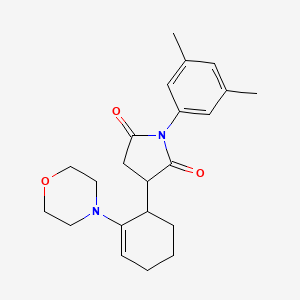
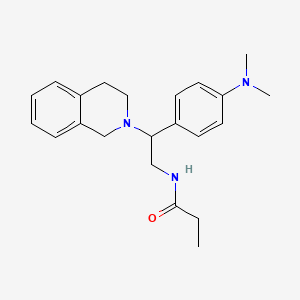
![5-bromo-2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2927164.png)
![1-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2927165.png)
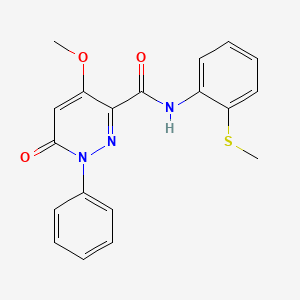
![[4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2927169.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide](/img/no-structure.png)

![2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2927176.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2927177.png)